molecular formula C9H6BrNO4S B12512433 7-bromo-8-hydroxy-quinoline-5-sulfonic Acid CAS No. 3062-37-1

7-bromo-8-hydroxy-quinoline-5-sulfonic Acid

Cat. No.: B12512433
CAS No.: 3062-37-1
M. Wt: 304.12 g/mol
InChI Key: NDIDONXDHANSOK-UHFFFAOYSA-N
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Description

7-bromo-8-hydroxy-quinoline-5-sulfonic acid is a halogenated derivative of 8-hydroxyquinoline, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 8th position, and a sulfonic acid group at the 5th position on the quinoline ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid typically involves the bromination of 8-hydroxyquinoline-5-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-hydroxy-quinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-bromo-8-hydroxy-quinoline-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The compound can also interact with cellular components, leading to disruption of cellular processes. The presence of the bromine atom enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-8-hydroxy-quinoline-5-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances its ability to form stable complexes with metal ions and increases its potential for various applications in scientific research and industry .

Properties

CAS No.

3062-37-1

Molecular Formula

C9H6BrNO4S

Molecular Weight

304.12 g/mol

IUPAC Name

7-bromo-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C9H6BrNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15)

InChI Key

NDIDONXDHANSOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Br)O)N=C1

Origin of Product

United States

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